molecular formula C11H16FNO2 B8475015 2-[(4-Fluoro-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol

2-[(4-Fluoro-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol

Cat. No. B8475015
M. Wt: 213.25 g/mol
InChI Key: POZCJLGGDXOPAN-UHFFFAOYSA-N
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Patent
US06358980B1

Procedure details

2-[(4-Fluoro-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol was prepared according to the general method as outlined in Example 1 (Step 4). Starting from diethanolamine (15.7 g, 150 mmol), and 4-fluoro-benzyl chloride (14.4 g, 100 mmol) 20 g of the product was isolated. Yield 20 g, (93%%); yellow oil; MS: 215 M+H)+
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Cl)=[CH:11][CH:10]=1>>[F:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][N:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4])=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
FC1=CC=C(CCl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was isolated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CN(CCO)CCO)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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